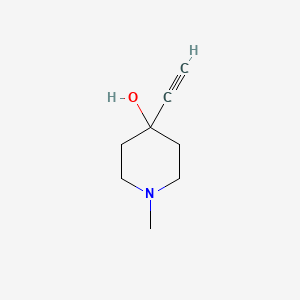

4-Ethynyl-1-methylpiperidin-4-ol

Description

4-Ethynyl-1-methylpiperidin-4-ol (C₈H₁₃NO) is a piperidine derivative characterized by a hydroxyl group and an ethynyl (C≡CH) substituent at the 4-position of the piperidine ring, along with a methyl group at the 1-position. Its SMILES notation is CN1CCC(CC1)(C#C)O, and its InChIKey is DACKYLWJNMGQNC-UHFFFAOYSA-N . Key structural features include:

- Ethynyl group: Introduces sp-hybridized carbon, enabling reactivity in click chemistry or cross-coupling reactions.

- Methyl group: Contributes to steric effects and modulates lipophilicity.

Collision cross-section (CCS) data for its adducts, predicted via computational methods, range from 122.8 Ų ([M-H]⁻) to 140.5 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

4-ethynyl-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-8(10)4-6-9(2)7-5-8/h1,10H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACKYLWJNMGQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-46-7 | |

| Record name | 20734-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Ethynyl-1-methylpiperidin-4-ol typically involves the following steps:

Synthetic Routes: . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Ethynyl-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-Ethynyl-1-methylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpiperidin-4-ol and its derivatives involves interaction with specific molecular targets:

Molecular Targets: These compounds often target enzymes and receptors in the central nervous system, modulating their activity to produce therapeutic effects.

Pathways Involved: The pathways include inhibition of neurotransmitter reuptake, modulation of ion channels, and interaction with G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Ethynyl-1-methylpiperidin-4-ol with three analogs derived from the provided evidence:

Key Differences and Implications

Substituent Effects on Reactivity :

- The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike the tert-butoxy or phenyl groups in analogs .

- The hydrochloride salt in 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol enhances water solubility, making it preferable for pharmaceutical formulations compared to the neutral 4-Ethynyl derivative .

Steric and Electronic Properties: Bulky groups (e.g., 2-phenylethyl in the tert-butoxy analog) may hinder nucleophilic attack at the piperidine nitrogen, whereas the compact methyl group in this compound minimizes steric hindrance .

Collision Cross-Section (CCS) Insights :

- The CCS of this compound ([M+H]+: 129.8 Ų ) is smaller than typical values for larger analogs (e.g., tert-butoxy-phenylethyl derivatives), reflecting its lower molecular weight and compact structure .

Biological Activity

4-Ethynyl-1-methylpiperidin-4-ol, with the molecular formula and a molecular weight of 139.19 g/mol, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features both an ethynyl group and a hydroxyl group, which contribute to its reactivity and pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, often utilizing copper co-catalysts in the presence of bases like triethylamine. This method allows for the formation of the ethynyl group at the 4-position of the piperidine ring, which is essential for its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound and its derivatives:

1. Enzyme Inhibition:

Research indicates that derivatives of this compound may act as enzyme inhibitors, particularly targeting enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.

2. Receptor Interaction:

The compound has shown potential in binding to various receptors in the central nervous system (CNS), including histamine H3 receptors. This interaction suggests possible applications in treating CNS disorders such as obesity and cognitive dysfunction.

3. Anti-inflammatory Properties:

In vitro studies have demonstrated that compounds derived from this compound exhibit anti-inflammatory effects. These compounds have been tested using macrophage cell lines, where they reduced the expression of inflammatory markers and nitric oxide production, indicating their potential as therapeutic agents for inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

- Modulation of Neurotransmitter Systems: The compound may enhance neurotransmitter availability by inhibiting reuptake mechanisms.

- Interaction with G-protein Coupled Receptors (GPCRs): This interaction can lead to downstream effects that modulate various physiological processes.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of piperidine derivatives, including this compound, found that these compounds significantly reduced neuronal cell death in models of oxidative stress. The results suggested that the hydroxyl group plays a critical role in scavenging free radicals, thereby protecting neuronal integrity.

Case Study 2: Analgesic Activity

In another investigation, derivatives were assessed for their analgesic properties using animal models. The findings indicated that these compounds could effectively reduce pain responses comparable to established analgesics, suggesting their potential use in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Ethynylpiperidine | Ethynyl substitution at the 4-position | Lacks hydroxyl group; primarily studied for CNS effects |

| 1-Methylpiperidine | Methyl substitution at the 1-position | Simpler structure; less diverse biological activity |

| 4-Hydroxypiperidine | Hydroxyl group at the 4-position | Focused on anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.